molecular formula C8H17NO2 B1671651 Ethyl L-leucinate CAS No. 2743-60-4

Ethyl L-leucinate

Cat. No. B1671651
CAS RN: 2743-60-4
M. Wt: 159.23 g/mol
InChI Key: QIGLJVBIRIXQRN-ZETCQYMHSA-N
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Description

Ethyl L-leucinate is a compound with the molecular formula C8H17NO2 . It is also known by other names such as Leucine, ethyl ester, L-; (+)-L-Leucine ethyl ester; Ethyl leucinate; and Leucine ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl L-leucinate consists of 8 carbon atoms, 17 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Ethyl L-leucinate is QIGLJVBIRIXQRN-SSDOTTSWSA-N .


Physical And Chemical Properties Analysis

Ethyl L-leucinate has a density of 0.9±0.1 g/cm3, a boiling point of 191.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.8±3.0 kJ/mol and a flash point of 62.9±17.4 °C . The compound has a molar refractivity of 44.3±0.3 cm3, a polar surface area of 52 Å2, and a molar volume of 168.5±3.0 cm3 .

Mechanism of Action

Target of Action

Ethyl L-leucinate primarily targets the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . When leucine is acetylated, its uptake switches from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .

Mode of Action

The acetylation of leucine changes its interaction with its targets. Instead of being taken up by LAT1, acetylated leucine (such as N-acetyl-L-leucine) is taken up by OAT1, OAT3, and MCT1 . This switch in transporters allows the acetylated leucine to bypass LAT1, which is the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

The acetylation of leucine affects the biochemical pathways related to leucine-mediated signaling and metabolic processes . By bypassing LAT1, acetylated leucine can more efficiently activate these pathways .

Pharmacokinetics

It is known that the acetylation of leucine significantly affects its pharmacokinetics . Acetylated leucine shows unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

It is known that the acetylation of leucine allows it to bypass lat1, leading to more efficient activation of leucine-mediated signaling and metabolic processes . This could potentially lead to various molecular and cellular effects, depending on the specific pathways activated.

Action Environment

It is known that transporters, which are the primary targets of ethyl l-leucinate, exist in the membrane of all cells and are required for the uptake of small-molecule drugs . Therefore, the cellular environment likely plays a significant role in the action, efficacy, and stability of Ethyl L-leucinate.

properties

IUPAC Name

ethyl (2S)-2-amino-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-4-11-8(10)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLJVBIRIXQRN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl L-leucinate

CAS RN

2743-60-4
Record name L-Leucine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2743-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl L-leucinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl L-leucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.525
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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